Clofibrate

概要

説明

クロフィブラートは、血中の高コレステロール値とトリアシルグリセロール値をコントロールするために用いられる脂質低下薬です。フィブラート系に属し、リポタンパク質リパーゼ活性を高め、超低比重リポタンパク質を低比重リポタンパク質に変換を促進することで、超低比重リポタンパク質のレベルを低下させます。 高比重リポタンパク質のレベルを上昇させることもできます .

製造方法

合成経路と反応条件

クロフィブラートは、クロフィブリン酸とエタノールのエステル化反応によって合成されます。この反応は通常、硫酸などの強酸触媒を用いて、エステル化プロセスを促進します。 反応は還流条件下で行われ、酸が完全にエステルに変換されるようにします .

工業的製造方法

工業的には、クロフィブラートは、クロフィブリン酸とエタノールを強酸触媒の存在下で反応させることによって製造されます。 反応混合物を還流下で加熱し、得られたエステルを蒸留および再結晶によって精製して、高純度のクロフィブラートを得ます .

準備方法

Synthetic Routes and Reaction Conditions

Clofibrate is synthesized through the esterification of clofibric acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, this compound is produced by reacting clofibric acid with ethanol in the presence of a strong acid catalyst. The reaction mixture is heated under reflux, and the resulting ester is purified through distillation and recrystallization to obtain high-purity this compound .

化学反応の分析

Hydrolysis Reaction Mechanism

Clofibrate (C₁₂H₁₅ClO₃) features an ethyl ester group that undergoes hydrolysis in biological systems. The reaction follows:

This enzymatic cleavage occurs primarily in the liver, converting the prodrug into its active carboxylic acid form . The reaction is pH-dependent and accelerates in alkaline environments due to nucleophilic attack by hydroxide ions on the ester carbonyl group.

Metabolic Pathway Quantification

Toxicokinetic studies in rasH2 transgenic mice demonstrate dose-dependent hydrolysis:

| Dose (mg/kg) | Plasma Clofibric Acid (μg/mL) at 3h |

|---|---|

| 50 | 41.4 (M), 54.3 (F) |

| 200 | 140.8 (M), 175.4 (F) |

| 250 | 3.0 (M), 3.0 (F) |

Males showed 265.2 μg/mL clofibric acid at 0.5h post-200 mg/kg dose, while females reached 361.5 μg/mL after 250 mg/kg .

Structural Consequences of Hydrolysis

The hydrolysis product, clofibric acid, exhibits distinct physicochemical properties:

-

Molecular weight : 214.65 g/mol (vs. 242.70 g/mol for this compound)

-

Water solubility : Increased due to carboxylic acid group formation

-

Protein binding : 95–97% for clofibric acid vs. 60% for parent compound

This transformation enhances interaction with peroxisome proliferator-activated receptor alpha (PPAR-α), increasing lipid metabolism modulation .

Secondary Metabolic Interactions

While hydrolysis dominates, this compound influences fatty acid metabolism through PPAR-α agonism:

| Parameter | Change in Liver Tissue | Change in Plasma |

|---|---|---|

| Dihomo-γ-linolenic acid | +200–300% | – |

| Arachidonic acid | –38% in PC lipids | +78% free form |

| Docosahexaenoic acid | +68% in PS/PI lipids | –83% in TG pool |

These changes reflect altered desaturase activity and lipid redistribution rather than direct chemical reactions of this compound itself .

Dose-Response Relationships

Clinical chemistry data reveal nonlinear pharmacokinetics:

| Dose (mg/kg/day) | HDL Increase | Triglyceride Reduction |

|---|---|---|

| 50 | +14% | –16% |

| 250 | +29% | –34% |

Hepatic enzyme induction correlates with dose:

科学的研究の応用

Clinical Applications

Clofibrate has been studied extensively for its therapeutic applications, particularly in lipid management:

- Hyperlipidemia Treatment : It is primarily used to treat patients with type V hyperlipidemia. In combination therapy with lovastatin, studies have shown significant reductions in triglycerides (up to 75%) and total cholesterol (67%) .

- Cancer Therapy Enhancement : Recent studies suggest that this compound may enhance the efficacy of certain cancer treatments. For instance, it has been shown to increase the uptake of imatinib in chronic myeloid leukemia cells by upregulating the organic cation transporter 1 (OCT1) gene expression .

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

- Liver Enzyme Activity : A study involving male albino rats demonstrated that this compound significantly increased catalase activity and carnitine acetyltransferase levels in liver cells. These changes suggest modifications in peroxisomal enzyme activities due to this compound treatment .

- Gene Expression Profiling : Research utilizing microarray technology identified changes in gene expression associated with fatty acid metabolism and hepatotoxicity after this compound exposure. Significant alterations were observed in genes related to fatty acid oxidation and cell proliferation .

- Environmental Impact Studies : this compound's role as a PPAR agonist has also been investigated concerning environmental toxicology. Its effects on adipocyte differentiation highlight its potential implications for understanding endocrine disruptors .

Summary of Findings

The following table summarizes key findings related to this compound's applications:

| Application Area | Key Findings |

|---|---|

| Lipid Management | Reduces triglycerides and cholesterol; effective in hyperlipidemia treatment |

| Cancer Treatment | Enhances imatinib uptake in chronic myeloid leukemia; potentially improves therapeutic outcomes |

| Gene Expression Changes | Modulates genes involved in fatty acid metabolism; associated with hepatotoxicity |

| Environmental Toxicology | Impacts on adipocyte differentiation; relevance to endocrine disruption studies |

作用機序

クロフィブラートは、肝外リポタンパク質リパーゼの活性を高めることで作用します。これにより、リポタンパク質のトリグリセリドの加水分解が促進されます。これにより、カイロミクロンの分解、超低比重リポタンパク質から低比重リポタンパク質への変換、低比重リポタンパク質から高比重リポタンパク質への変換が促進されます。 また、胆汁と最終的に腸への脂質の分泌をわずかに増加させます .

類似化合物との比較

- ゲムフィブロジル

- フェノフィブラート

- ベザフィブラート

- シプロフィブラート

独自性

クロフィブラートは、その特定の分子構造と、他のフィブラートと比較してリポタンパク質リパーゼ活性をより効果的に高める能力において独自です。 副作用のために、一部の地域では販売中止になりました .

生物活性

Clofibrate, a lipid-lowering agent, has been extensively studied for its biological activities, particularly in relation to its effects on lipid metabolism, renal function, and potential therapeutic applications in various medical conditions. This article synthesizes findings from diverse research studies, highlighting the compound's mechanisms of action, efficacy in clinical settings, and its impact on biological systems.

This compound primarily functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This action leads to the modulation of lipid metabolism by increasing the oxidation of fatty acids and decreasing triglyceride levels in the liver. The compound has also been shown to induce the expression of cytochrome P450 enzymes, particularly CYP4A , which are involved in the metabolism of arachidonic acid to bioactive lipids, such as 20-HETE (20-hydroxyeicosatetraenoic acid) .

Key Findings:

- This compound treatment significantly increases renal CYP4A expression and 20-HETE production in wild-type mice but not in PPARα-deficient mice .

- The compound's ability to enhance lipid oxidation may contribute to its hypolipidemic effects, making it effective in managing dyslipidemia .

1. Treatment of Hyperlipidemia

This compound was historically used for lowering cholesterol and triglyceride levels. A pivotal study demonstrated that this compound reduced triglyceride levels significantly compared to placebo in patients with coronary heart disease . However, its use has declined due to concerns over adverse effects and the availability of newer agents.

2. Neonatal Jaundice

Recent research indicates that this compound may be beneficial in treating prolonged jaundice in neonates. A clinical trial showed that infants treated with this compound had a statistically significant reduction in bilirubin levels and a shorter duration of hospitalization compared to controls .

Table 1: Summary of Clinical Findings on this compound's Efficacy

| Study Focus | Outcome | Significance |

|---|---|---|

| Hyperlipidemia | Reduced triglycerides | Statistically significant |

| Neonatal Jaundice | Decreased bilirubin levels | P < .05 |

| Hospitalization Duration | Shortened duration | P = .005 |

Toxicological Profile

Despite its therapeutic benefits, this compound has been associated with several adverse effects. Long-term studies have indicated potential hepatotoxicity and an increased risk of cancer mortality among users compared to placebo groups . The compound has also shown mutagenic activity in some animal studies .

Table 2: Toxicological Findings Related to this compound

| Study Type | Finding | Implication |

|---|---|---|

| Long-term mortality | Lower cancer mortality | Suggests potential safety |

| Mutagenicity | Positive in certain assays | Raises concerns for long-term use |

Case Study 1: Hyperlipidemia Management

In a cohort study involving patients with hyperlipidemia, this compound was administered at a dosage of 1.8 g/day. Results indicated a significant decrease in LDL cholesterol levels after six months of treatment. However, the study also noted side effects including gastrointestinal disturbances.

Case Study 2: Neonatal Jaundice Intervention

In a controlled trial with 30 neonates diagnosed with breast milk jaundice, those treated with this compound exhibited a mean bilirubin reduction rate significantly higher than the control group (p < .05). The average duration of phototherapy was notably lower in the treatment group.

特性

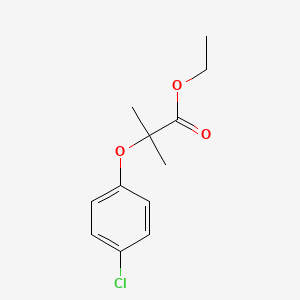

IUPAC Name |

ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHUKKLJHYUCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020336 | |

| Record name | Clofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

148-150 °C @ 20 MM HG | |

| Record name | Clofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOFIBRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble, INSOL IN WATER; SOL IN ALC, CHLOROFORM, MISCIBLE WITH ACETONE, ETHER, 2.90e-02 g/L | |

| Record name | Clofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOFIBRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.138-1.144 @ 20 °C | |

| Record name | CLOFIBRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Clofibrate increases the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis. Chylomicrons are degraded, VLDLs are converted to LDLs, and LDLs are converted to HDL. This is accompanied by a slight increase in secretion of lipids into the bile and ultimately the intestine. Clofibrate also inhibits the synthesis and increases the clearance of apolipoprotein B, a carrier molecule for VLDL. Also, as a fibrate, Clofibrate is an agonist of the PPAR-α receptor[4] in muscle, liver, and other tissues. This agonism ultimately leads to modification in gene expression resulting in increased beta-oxidation, decreased triglyceride secretion, increased HDL, increased lipoprotein lipase activity., Clofibrate decreases serum very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) concn in healthy individuals and abnormal lipoproteins in patients with type III hyperlipoproteinemia. Serum triglyceride concn are usually reduced more than cholesterol concn., The exact mechanism by which clofibrate lowers serum concn of triglycerides and cholesterol is unknown. Apparently, the drug has several antilipemic actions, including increasing triglyceride and VLDL clearance, inhibition of the biosynthesis of cholesterol before mevalonate formation, mobilization of cholesterol from tissues, increasing fecal excretion of neutral sterols, decreasing hepatic lipoprotein synthesis and/or secretion (particularly VLDL), decreasing free fatty acid release, and decreasing triglyceride synthesis., Clofibrate induces changes in blood coagulation which are independent of the lipid-lowering action of the drug. The drug decreases platelet adhesiveness. Plasma fibrinogen concn decrease during the first 6 wk to 4 mo of therapy after which the concn return toward normal. Plasma fibrinolysis is usually increased., Their primary effect is to increase the activity of lipoprotein lipase, which in turn promotes the catabolism of the triglyceride rich lipoproteins, VLDL and IDL. The drugs may also decrease the hepatic synthesis and secretion of VLDL. Fibric acids are believed to raise HDL cholesterol indirectly as a result of the decrease in the concentration of VLDL triglyceride. VLDL normally exchanges lipids with HDL, the triglycerides of VLDL moving to HDL and the cholesteryl esters of HDL moving to VLDL. When VLDL concentrations are reduced, this exchange is slowed. Cholesteryl esters remain in HDL and thus the concentration of HDL cholesterol increases. /Fibric Acids/ | |

| Record name | Clofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOFIBRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OIL, COLORLESS TO PALE YELLOW LIQ | |

CAS No. |

637-07-0 | |

| Record name | Clofibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofibrate [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | clofibrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | clofibrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPN91K7FU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOFIBRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

118-119, < 25 °C | |

| Record name | Clofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。